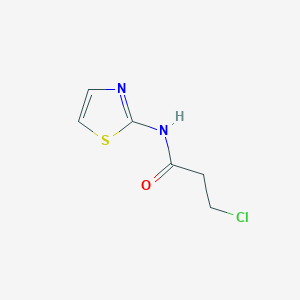

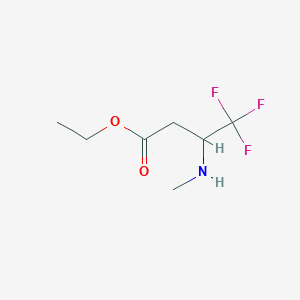

4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a topic of interest due to their potential applications in pharmaceuticals and agrochemicals. Paper describes the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid, which involves a Michael-like 1,4-conjugate hydrocyanation reaction. This process could be relevant to the synthesis of "4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride" as it highlights the reactivity of trifluoromethylated pyrimidinones, which could be structurally related to the inden-amine compound .

Molecular Structure Analysis

The molecular structure of trifluoromethylated compounds can be complex due to the presence of the trifluoromethyl group. In paper , the single crystal X-ray structure of a tris(trifluoromethyl)phenylamine derivative is reported, which could provide insights into the steric and electronic effects of trifluoromethyl groups on amines. These effects are likely to be relevant to the molecular structure analysis of "4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride."

Chemical Reactions Analysis

Trifluoromethylated amines can undergo various chemical reactions due to their unique properties. Paper discusses the use of a bis(trifluoromethyl)phenylboronic acid catalyst in dehydrative amidation reactions between carboxylic acids and amines. This suggests that trifluoromethylated amines, such as the inden-amine compound, could potentially participate in similar amidation reactions, which are important in peptide synthesis and other organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the trifluoromethyl groups. Paper mentions an orthogonal intramolecular C–F···C=O interaction, which may impact the compound's conformation and stability. Such interactions could also be present in "4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride," affecting its physical properties like solubility and boiling point, as well as its chemical reactivity.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

Research on compounds similar to 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride focuses on the synthesis of trifluoromethylated analogues and their molecular structures. For instance, the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues involves the reaction of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones with trimethylsilyl cyanide, leading to Michael-like 1,4-conjugate hydrocyanation adducts. This process facilitates the creation of new trifluoromethylated compounds with potential applications in medicinal chemistry due to their unique molecular interactions facilitated by the orthogonal intramolecular C–F···C=O interaction (Sukach et al., 2015).

Catalytic Reduction Processes

The compound's analogues are used in catalytic reduction processes, such as the metal-free reduction of secondary and tertiary N-phenyl amides. Tris(pentafluorophenyl)boron B(C6F5)3, for example, is an effective catalyst for the hydrosilylative reduction of tertiary and N-phenyl secondary amides, demonstrating the versatility of fluorinated compounds in facilitating reactions under mild conditions and showcasing functional group tolerance (Chadwick et al., 2014).

Photophysical Properties

Compounds related to 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride display unique photophysical properties. For example, hydroxydialkylamino cruciforms show significant changes in absorption and emission upon exposure to acids, bases, and metal triflates. This property is particularly interesting for sensor applications where the molecular structure's spatial separation of frontier molecular orbitals allows for the independent address of the HOMO or LUMO by acidic or basic agents (McGrier et al., 2011).

Material Science Applications

In material science, novel fluorinated polyimides derived from compounds similar to 4,5,6-Trifluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride have been synthesized for use in applications requiring high thermal stability, low moisture absorption, and low dielectric constants. These properties are crucial for the development of materials used in electronic devices, highlighting the compound's relevance beyond basic chemical research (Chung & Hsiao, 2008).

Propriétés

IUPAC Name |

4,5,6-trifluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-3-5-4(1-2-7(5)13)8(11)9(6)12;/h3,7H,1-2,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIMVZQYHZGKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(C=C2C1N)F)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

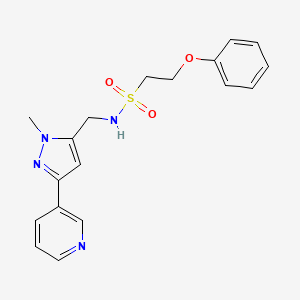

![N-{[(benzyloxy)imino]methyl}-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2525458.png)

![6-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2525461.png)

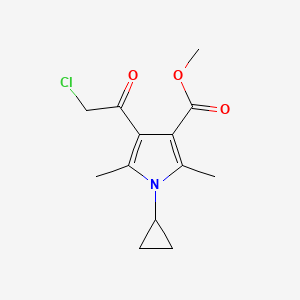

![1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2525470.png)

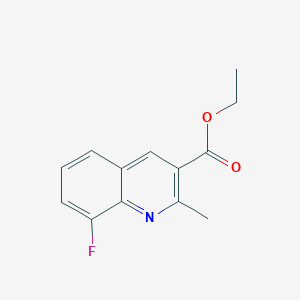

![Methyl 3-(((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-methoxybenzoate](/img/structure/B2525477.png)